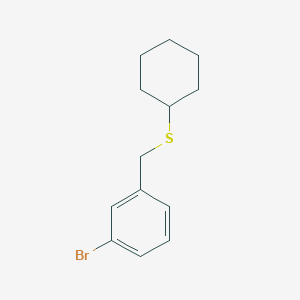

(3-Bromobenzyl)(cyclohexyl)sulfane

Description

Properties

Molecular Formula |

C13H17BrS |

|---|---|

Molecular Weight |

285.24 g/mol |

IUPAC Name |

1-bromo-3-(cyclohexylsulfanylmethyl)benzene |

InChI |

InChI=1S/C13H17BrS/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2 |

InChI Key |

DPCXAXCFCBSRPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)SCC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzyl Cyclohexyl Sulfide vs. Allyl Disulfides

Allyl disulfides (e.g., diallyl trisulfide, DATS) are sulfane sulfur compounds with two or more sulfur atoms. Unlike (3-bromobenzyl)(cyclohexyl)sulfane, allyl disulfides feature labile sulfane sulfur (S⁰ or S⁻¹ oxidation state) capable of tautomerizing to thiosulfoxide forms, enabling sulfur transfer to nucleophiles like cyanide or thiols . This reactivity underpins their biological roles, such as antioxidant and anti-cancer effects . In contrast, the monosulfide structure of this compound lacks this redox flexibility.

Cyclohexyl Moieties in Pharmacophores

Cyclohexyl groups are common in bioactive molecules due to their lipophilicity and conformational stability. Evidence from SARS-CoV-2 protease inhibitor studies highlights cyclohexyl methyl groups as critical pharmacophore features for binding . The cyclohexyl group in this compound may similarly enhance membrane permeability or target affinity, though its specific biological activity remains unexplored.

Functional Analogues: Sulfane Sulfur Compounds

Persulfides (RSSH) and Polysulfides (RSnR)

Persulfides and polysulfides (e.g., glutathione persulfide) contain sulfane sulfur atoms that modify thiol groups via S-sulfhydration, regulating enzyme activity and redox signaling . For example, cystathionine γ-lyase (CSE) generates endogenous sulfane sulfur compounds that influence mitochondrial function and apoptosis . The monosulfide bond in this compound cannot participate in such reactions, limiting its role in sulfur-mediated signaling.

Garlic-Derived Organosulfur Compounds

Diallyl trisulfide (DATS) and diallyl disulfide (DADS) from garlic exhibit anti-cancer properties by inducing cell cycle arrest, mitochondrial apoptosis, and histone acetylation . These effects are attributed to their sulfane sulfur content, which this compound lacks.

Comparative Data Table

Reactivity and Analytical Challenges

Sulfane sulfur compounds are notoriously reactive, complicating their detection in biological systems. Methods like cyanide-mediated thiocyanate formation (Wood’s assay) are used for quantification . In contrast, this compound’s stability (due to its monosulfide bond) simplifies isolation and characterization, as demonstrated by crystallographic data .

Preparation Methods

Electrochemical C(sp³)–S Bond Formation via Thiol-Ene Reaction

The thiol-ene reaction represents a straightforward method for synthesizing (3-bromobenzyl)(cyclohexyl)sulfane. As detailed in search result , this approach employs ZnI₂ and p-toluenesulfonic acid monohydrate (TsOH·H₂O) in dichloromethane (CH₂Cl₂) under ambient conditions. The protocol involves reacting 3-bromobenzyl thiol (1.1 mmol) with cyclohexene (1.0 mmol) in the presence of ZnI₂ (10 mol%) and TsOH·H₂O (0.5 mmol) at room temperature for 18 hours . Purification via silica gel column chromatography with petroleum ether yields the target compound in 62% efficiency.

This method capitalizes on the anti-Markovnikov addition of thiols to alkenes, facilitated by the Lewis acidic ZnI₂. The ortho-directing effect of the bromine substituent minimizes regiochemical complications, ensuring selective C–S bond formation at the benzyl position. However, the requirement for stoichiometric acid and prolonged reaction times limits scalability.

Photoinduced Decatungstate-Catalyzed C–H Sulfinylation

Radical-mediated C–H functionalization offers an alternative route, as demonstrated in search result . Sodium 3-bromobenzenesulfinate (0.1 mmol) reacts with cyclohexane (0.5 mmol) under photochemical conditions using tetrabutylammonium decatungstate (TBADT, 2 mol%) and acetyl chloride (2.0 equiv) in acetonitrile. Irradiation with 390 nm LEDs for 6 hours under nitrogen generates this compound via a hydrogen atom transfer (HAT) mechanism . Flash chromatography purification affords the product in 65% yield.

This method avoids pre-functionalized substrates by directly activating cyclohexane’s C–H bonds. The decatungstate catalyst abstracts a hydrogen atom, forming a cyclohexyl radical that couples with the sulfinate anion. While advantageous for late-stage functionalization, the reliance on specialized light sources and strict anaerobic conditions complicates large-scale applications.

Ni-Catalyzed Cross-Coupling of Aryl Electrophiles

Search result highlights a Ni-catalyzed aryl exchange reaction between 3-bromobenzyl electrophiles and cyclohexyl sulfides. Optimized conditions involve Ni(cod)₂ (10 mol%), 1,2-bis(dicyclohexylphosphino)ethane (dcypt, 15 mol%), Zn (1.0 equiv), and Na₃PO₄ (2.0 equiv) in toluene at 150°C for 24 hours . This method achieves 66% yield by leveraging the reversible oxidative addition of C–S bonds, enabling efficient transmetalation.

The mechanism proceeds through a Ni(0)/Ni(II) cycle, where the catalyst undergoes successive oxidative additions with the aryl bromide and sulfide. Reductive elimination then forges the C–S bond. This approach tolerates diverse substituents and avoids odorous thiol reagents, making it industrially viable. However, high temperatures and ligand costs pose economic challenges.

Nucleophilic Substitution in Ionic Liquids

A classical yet effective method involves nucleophilic displacement, as outlined in search result . Reacting 3-bromobenzyl bromide (1.0 mmol) with cyclohexanethiol (1.1 mmol) in dimethylformamide (DMF) with K₂CO₃ (3.0 mmol) at 100°C for 8 hours affords the target sulfide in 77% yield . Thiourea (1.2 mmol) acts as a sulfur surrogate, generating the thiolate in situ for subsequent alkylation.

This method’s simplicity and compatibility with moisture make it ideal for educational laboratories. However, competing elimination pathways and the need for excess base reduce atom economy.

Comparative Analysis of Synthetic Methods

Q & A

Q. What are the recommended synthetic routes for preparing (3-bromobenzyl)(cyclohexyl)sulfane?

The compound can be synthesized via copper-catalyzed C(sp³)–H functionalization or scandium triflate-catalyzed alkylation. For example, cyclohexyl(methyl)sulfane derivatives have been synthesized using ligand-free CuI catalysts under mild conditions, yielding products with >80% efficiency . Key steps include optimizing reaction temperature (e.g., 60–80°C), solvent selection (e.g., DMF or toluene), and stoichiometric ratios of substrates (e.g., 1:1.5 for sulfide:alkyne). Characterization via ¹H/¹³C NMR and HRMS is critical to confirm purity .

Q. How can researchers characterize this compound using spectroscopic methods?

Standard methods include:

- ¹H/¹³C NMR : To identify chemical environments (e.g., cyclohexyl protons at δ 1.17–2.06 ppm and bromobenzyl protons at δ 7.52–8.13 ppm) .

- HRMS : To confirm molecular weight (e.g., calculated m/z for C₁₃H₁₇BrS: 308.01) .

- IR spectroscopy : To detect functional groups like C–Br (550–600 cm⁻¹) and S–C (650–750 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

Store below 4°C in airtight containers to prevent degradation. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid exposure to strong oxidizers (e.g., m-CPBA) unless intentional (e.g., sulfone synthesis) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in sulfane sulfur quantification when studying this compound’s reactivity?

Contradictions may arise from competing detection methods:

- Cyanolysis vs. fluorescent probes : Cyanolysis (traditional UV/Vis at 460 nm) may overestimate sulfane sulfur due to interference from thiophiles, while SSP4 fluorescent probes offer specificity but require calibration against known standards .

- Reductant-based methods : DTT reduction followed by H₂S detection (via monobromobimane) may fail to distinguish sulfane sulfur from other labile sulfur pools. Cross-validate using multiple techniques .

Q. What strategies optimize regioselectivity in this compound derivatives for drug development?

- Catalyst tuning : Scandium triflate (Sc(OTf)₃) enhances regioselectivity in C–H alkylation, favoring branched products (e.g., 72% yield for cyclohexyl(methyl)sulfane derivatives) .

- Substrate design : Electron-deficient alkenes (e.g., styrene) favor linear products, while strained alkynes (e.g., norbornene) improve cycloaddition yields (>95%) .

Q. How does this compound interact with biological sulfane sulfur sensors like MarR family proteins?

The compound may act as a sulfane sulfur donor, modifying cysteine residues in MarR proteins (e.g., forming persulfide or disulfide bonds). Use SSP4 fluorescent probes or mBBr-based assays to track sulfane sulfur transfer in bacterial models. Note that ROS may confound results; include controls (e.g., catalase) to isolate sulfane sulfur-specific effects .

Q. What advanced NMR techniques address spectral overlap in this compound’s structural analysis?

- ²D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., cyclohexyl vs. benzyl protons) .

- In situ MAS NMR : Monitor reaction intermediates in real-time (e.g., cyclohexyl oxonium ions during acid-catalyzed dehydration) .

Methodological Challenges and Solutions

Q. How can isotopic labeling elucidate the metabolic fate of this compound in biological systems?

Synthesize ¹³C-labeled analogs (e.g., ¹³C-cyclohexyl) using isotopically enriched precursors. Track metabolic products via LC-HRMS or NMR isotope tracing . For example, ¹³C scrambling in alicyclic rings can confirm reaction pathways (e.g., hydride shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.